molecular formula C6H4Br4N2 B3053100 2,3,5,6-Tetrabromobenzene-1,4-diamine CAS No. 50919-46-5

2,3,5,6-Tetrabromobenzene-1,4-diamine

Cat. No.: B3053100
CAS No.: 50919-46-5
M. Wt: 423.73 g/mol
InChI Key: FLIMNQRGERYAHB-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromobenzene-1,4-diamine is an organic compound with the molecular formula C6H4Br4N2. It is a derivative of benzene, where four bromine atoms are substituted at the 2, 3, 5, and 6 positions, and two amino groups are substituted at the 1 and 4 positions.

Preparation Methods

The synthesis of 2,3,5,6-Tetrabromobenzene-1,4-diamine typically involves the bromination of benzene derivatives followed by amination. One common method involves the reaction of 3,5-dinitrobromobenzene with tin metal powder in the presence of hydrochloric acid and ethanol. The reaction is carried out at elevated temperatures, around 100°C, for several hours . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2,3,5,6-Tetrabromobenzene-1,4-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, potassium carbonate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5,6-Tetrabromobenzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3,5,6-Tetrabromobenzene-1,4-diamine exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atoms and amino groups provide reactive sites for substitution, coupling, and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

2,3,5,6-Tetrabromobenzene-1,4-diamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,3,5,6-tetrabromobenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIMNQRGERYAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)N)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536574
Record name 2,3,5,6-Tetrabromobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50919-46-5
Record name 2,3,5,6-Tetrabromobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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